molecular formula C9H11N3O B15314726 1-(2-Azidoethyl)-2-methoxybenzene CAS No. 823189-07-7

1-(2-Azidoethyl)-2-methoxybenzene

Cat. No.: B15314726
CAS No.: 823189-07-7
M. Wt: 177.20 g/mol
InChI Key: FOVWAHFLMWJOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Azidoethyl)-2-methoxybenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-2-methoxybenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction where 2-methoxybenzyl chloride is reacted with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Azidoethyl)-2-methoxybenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-2-methoxybenzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. These reactions are facilitated by the presence of copper catalysts (CuAAC) and proceed via a concerted mechanism, leading to the formation of stable triazole rings .

Comparison with Similar Compounds

  • 1-Azido-2-methoxybenzene
  • 2-Azidoethylbenzene
  • 1-(2-Azidoethyl)-4-methoxybenzene

Comparison: 1-(2-Azidoethyl)-2-methoxybenzene is unique due to the specific positioning of the azido and methoxy groups, which influence its reactivity and applications. Compared to 1-azido-2-methoxybenzene, the presence of the ethyl chain in this compound provides additional flexibility and potential for further functionalization .

Properties

CAS No.

823189-07-7

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-azidoethyl)-2-methoxybenzene

InChI

InChI=1S/C9H11N3O/c1-13-9-5-3-2-4-8(9)6-7-11-12-10/h2-5H,6-7H2,1H3

InChI Key

FOVWAHFLMWJOMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.